Ethyl methyl chlorothiophosphate

概要

説明

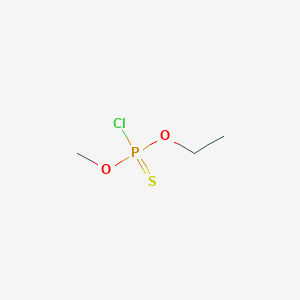

Ethyl methyl chlorothiophosphate is an organophosphorus compound with the chemical formula C3H8ClO2PS It is a member of the chlorothiophosphate family, which are compounds containing a phosphorus atom bonded to a sulfur atom, a chlorine atom, and two alkoxy groups

準備方法

Synthetic Routes and Reaction Conditions: Ethyl methyl chlorothiophosphate can be synthesized through the reaction of phosphorus trichloride with ethanol and methanol in the presence of a base. The general reaction scheme is as follows: [ \text{PCl}_3 + \text{C}_2\text{H}_5\text{OH} + \text{CH}_3\text{OH} \rightarrow \text{C}_2\text{H}_5\text{O}\text{P}(\text{S})\text{Cl} + \text{CH}_3\text{O}\text{P}(\text{S})\text{Cl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and purity of the product.

化学反応の分析

Types of Reactions: Ethyl methyl chlorothiophosphate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and hydrolysis.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction occurs with nucleophiles such as amines and alcohols, leading to the formation of substituted thiophosphates.

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, resulting in the formation of phosphorothioates.

Hydrolysis: In the presence of water, this compound hydrolyzes to produce phosphoric acid derivatives and hydrochloric acid.

Major Products:

- Substituted thiophosphates

- Phosphorothioates

- Phosphoric acid derivatives

科学的研究の応用

Scientific Research Applications

EMC is utilized in various scientific research domains, including chemistry, biology, and medicine.

Chemistry

- Reagent for Synthesis: EMC serves as a reagent in the synthesis of other organophosphorus compounds. It is involved in nucleophilic substitution reactions with amines and alcohols, leading to the formation of substituted thiophosphates.

- Oxidation Reactions: The compound can undergo oxidation with agents like hydrogen peroxide to form phosphorothioates.

Biology

- Enzyme Interaction Studies: EMC is studied for its interactions with enzymes such as acetylcholinesterase, which it inhibits, leading to an accumulation of acetylcholine in biological systems. This property is critical for understanding its effects on nervous system function.

- Toxicological Research: Research into the toxicological effects of EMC helps in assessing its safety profile and potential health risks associated with exposure .

Medicine

- Pharmaceutical Precursor: Ongoing research explores EMC's potential as a precursor for pharmaceuticals, particularly in developing compounds that target specific biological pathways.

Pesticide Production

EMC is used in the synthesis of various pesticides due to its ability to inhibit enzymes in pests, making it effective for agricultural applications. It plays a crucial role in the production of insecticides like chlorpyrifos and parathion, which are designed to control insect populations effectively .

Agrochemical Formulations

The compound is also utilized in formulating agrochemicals that enhance crop protection against pests and diseases. Its effectiveness stems from its action on the nervous systems of target organisms, leading to paralysis and death .

Data Table: Comparison of this compound with Similar Compounds

| Compound Name | Chemical Formula | Uses | Toxicity Level |

|---|---|---|---|

| This compound | CHClOPS | Pesticides, Pharmaceuticals | Moderate |

| Ethyl Propyl Chlorothiophosphate | CHClOPS | Insecticides | Moderate |

| Diisopropyl Chlorothiophosphate | CHClOPS | Pesticides | High |

Case Study 1: Enzyme Inhibition

A study conducted by researchers demonstrated that EMC effectively inhibits acetylcholinesterase activity in vitro, leading to increased acetylcholine levels. This finding has implications for understanding how organophosphorus compounds affect neurological functions and can inform safety regulations regarding pesticide use.

Case Study 2: Agricultural Impact

In agricultural settings, EMC-based formulations have been shown to significantly reduce pest populations in crops such as cotton and corn. Field trials indicated improved crop yields when using EMC-derived pesticides compared to untreated controls .

作用機序

The mechanism of action of ethyl methyl chlorothiophosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism.

類似化合物との比較

- Ethyl propyl chlorothiophosphate

- Diisopropyl chlorothiophosphate

- Dimethyl chlorothiophosphate

Comparison: Ethyl methyl chlorothiophosphate is unique due to its specific alkoxy groups (ethyl and methyl), which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different rates of hydrolysis and varying degrees of enzyme inhibition, making it suitable for specific applications in agriculture and chemical synthesis.

生物活性

Ethyl methyl chlorothiophosphate (EMCP) is an organophosphorus compound that has garnered attention due to its biological activity, particularly its effects on the nervous system. This article explores the compound's mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

EMCP is characterized by its unique structure, comprising ethyl and methyl groups attached to a chlorothiophosphate moiety. This configuration influences its reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation, which are critical for its biological interactions.

The primary mechanism through which EMCP exerts its biological effects is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, EMCP leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This overstimulation can cause symptoms ranging from muscle twitching to paralysis in target organisms.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound | AChE Inhibition | Hydrolysis Rate | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | High |

| Ethyl Propyl Chlorothiophosphate | Moderate | High | Moderate |

| Diisopropyl Chlorothiophosphate | Very High | Low | Very High |

| Dimethyl Chlorothiophosphate | High | Moderate | High |

Neurotoxicity

Research indicates that EMCP and similar organophosphates can lead to significant neurotoxic effects. For instance, chronic exposure has been linked to neurodegenerative conditions due to persistent inhibition of AChE and subsequent excitotoxicity. Case studies highlight instances of acute poisoning resulting from agricultural exposure, with symptoms including respiratory distress and seizures.

Ecotoxicology

EMCP also poses risks to non-target organisms in agricultural settings. Studies have shown that it can adversely affect aquatic life and beneficial insects, raising concerns about its environmental impact. The compound's persistence in soil and water systems necessitates careful management practices to mitigate ecological damage.

Case Studies

- Acute Poisoning Incident : A documented case involved a farmer who experienced acute symptoms after accidental exposure during pesticide application. Symptoms included confusion, muscle twitching, and respiratory failure, necessitating emergency medical intervention.

- Long-term Exposure Effects : A cohort study examining agricultural workers exposed to EMCP revealed higher incidences of cognitive impairment and neurological disorders compared to non-exposed individuals. This underscores the potential long-term health risks associated with chronic exposure.

Research Findings

Recent studies have focused on the synthesis of derivatives of EMCP aimed at enhancing its selectivity and reducing toxicity while retaining efficacy against pests. For example, modifications to the alkoxy groups have been shown to alter both the rate of hydrolysis and the degree of AChE inhibition, suggesting pathways for developing safer agrochemicals.

Table 2: Summary of Recent Research Findings

特性

IUPAC Name |

chloro-ethoxy-methoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClO2PS/c1-3-6-7(4,8)5-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHUURFQWCMINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927857 | |

| Record name | O-Ethyl O-methyl phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13289-13-9 | |

| Record name | Phosphorochloridothioic acid, O-ethyl O-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13289-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorochloridothioic acid, O-ethyl O-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl O-methyl phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。